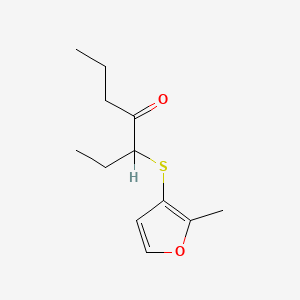

3-(2-Methyl-3-furylthio)-4-heptanone

Description

Contextualization within Organosulfur and Furan (B31954) Chemistry

3-(2-Methyl-3-furylthio)-4-heptanone is classified as an organosulfur compound and a furan derivative. nih.gov Its molecular structure incorporates a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. Attached to this furan ring is a sulfur atom, forming a thioether linkage, which in turn is connected to a heptanone backbone. nih.govfda.gov The presence of both a furan moiety and a sulfur-containing functional group is a common feature in many potent aroma compounds, particularly those associated with cooked, savory, and meaty flavors. researchgate.netperfumerflavorist.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylfuran-3-yl)sulfanylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2S/c1-4-6-10(13)11(5-2)15-12-7-8-14-9(12)3/h7-8,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRRQSASJZMMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(CC)SC1=C(OC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047157 | |

| Record name | 3-(2-Methyl-3-furylthio)-4-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to pale yellow iquid; roast, meaty odour | |

| Record name | 3-[(2-Methyl-3-furyl)thio]-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1017/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |

| Record name | 3-[(2-Methyl-3-furyl)thio]-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1017/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.041-1.045 | |

| Record name | 3-[(2-Methyl-3-furyl)thio]-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1017/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

61295-41-8 | |

| Record name | 3-[(2-Methyl-3-furanyl)thio]-4-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61295-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2-Methyl-3-furyl)thio)-4-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061295418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Methyl-3-furylthio)-4-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-methyl-3-furyl)thio]heptan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((2-METHYL-3-FURYL)THIO)-4-HEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0X95DWC8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-[(2-Methyl-3-furanyl)thio]-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Formation Mechanisms of 3 2 Methyl 3 Furylthio 4 Heptanone

Natural Occurrence in Food Systems

While the direct identification of 3-(2-Methyl-3-furylthio)-4-heptanone in natural food systems is not extensively documented in scientific literature, its likely presence and contribution to flavor profiles can be inferred from the well-established occurrence of its precursor, 2-methyl-3-furanthiol (B142662), and other related sulfur compounds in various cooked foods.

Presence in Cooked Meats and Coffee

Key aroma compounds in cooked beef include a variety of sulfur-containing molecules, with 2-methyl-3-furanthiol being a major contributor to the characteristic meaty aroma. scielo.brscielo.br This thiol is considered one of the most potent odor-active compounds in beef. researchgate.net Its presence suggests the potential for it to react with other components generated during cooking to form more complex molecules like this compound.

Similarly, the aroma of coffee is a complex blend of volatile compounds, including various furans and sulfur-containing molecules. researchgate.net While this compound itself is not commonly reported in analyses of coffee volatiles, the foundational components for its potential formation are present, particularly during the roasting process which involves intense heat and chemical reactions.

Role as a Flavoring Agent and Enhancer

The primary significance of this compound in the food industry lies in its application as a flavoring agent. It is recognized as a FEMA GRAS (Generally Recognized as Safe) substance (FEMA number 3570) and is characterized by a distinct roast and meaty odor. nih.gov This makes it a valuable component in the formulation of savory flavors.

Its application is particularly notable in enhancing the flavor profiles of a range of products. As indicated by its FEMA GRAS status, it is used in:

Meat products: To impart or boost a cooked, meaty flavor.

Gravies and Soups: To add a savory, roasted depth.

Snack foods: To create a moreish, savory character.

The use levels of this compound are typically very low, in the parts-per-million range, a testament to its high potency as a flavor ingredient.

Table 1: Use Levels of 3-((2-Methyl-3-furyl)thio)-4-heptanone in Various Food Categories Data sourced from The Good Scents Company

| Food Category | Average Maximum ppm |

| Baked Goods | 1.0 |

| Gravies | 1.0 |

| Meat Products | 1.0 |

| Nut Products | 1.0 |

| Snack Foods | 1.0 |

| Soups | 1.0 |

| Non-alcoholic Beverages | - |

| Alcoholic Beverages | - |

| Breakfast Cereal | - |

| Cheese | - |

| Chewing Gum | - |

| Condiments / Relishes | - |

| Confectionery Frostings | - |

| Egg Products | - |

| Fats / Oils | - |

| Fish Products | - |

| Frozen Dairy | - |

| Fruit Ices | - |

| Gelatins / Puddings | - |

| Granulated Sugar | - |

| Imitation Dairy | - |

| Instant Coffee / Tea | - |

| Jams / Jellies | - |

| Milk Products | - |

| Other Grains | - |

| Poultry | - |

| Processed Fruits | - |

| Processed Vegetables | - |

| Reconstituted Vegetables | - |

| Seasonings / Flavors | - |

| Soft Candy | - |

| Sugar Substitutes | - |

Biosynthetic and Chemical Formation Pathways

The formation of this compound is intrinsically linked to the complex web of chemical reactions that occur during the cooking of food, most notably the Maillard reaction.

Maillard Reaction Pathways Leading to Sulfur-Containing Furans

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods. This reaction is responsible for generating a plethora of aroma compounds, including the sulfur-containing furans that are precursors to our subject compound. The formation of these furans typically involves the interaction of sulfur-containing amino acids with carbohydrates under heat.

Role of Precursors (e.g., Cysteine, Sugars, Thiamin) in Formation

The key precursors for the formation of the 2-methyl-3-furylthio moiety are the amino acid cysteine , which provides the sulfur atom, and a pentose (B10789219) sugar such as ribose. During the Maillard reaction, these precursors react to form 2-methyl-3-furanthiol. researchgate.net

Thiamin (Vitamin B1) is another important precursor that can degrade during heating to produce sulfur-containing compounds, including 2-methyl-3-furanthiol, which contributes to the aroma of cooked meat. scielo.brscielo.br

The "4-heptanone" portion of the molecule likely arises from the degradation of lipids or other components present in the food matrix, which can generate a variety of ketones. The final step in the formation of this compound would then be the reaction of 2-methyl-3-furanthiol with a 4-heptanone (B92745) precursor.

Enzymatic and Degradation Pathways

While the primary formation route is thermal, enzymatic pathways can also contribute to the generation of flavor precursors. For instance, enzymatic reactions within meat can release the necessary amino acids and sugars that subsequently participate in the Maillard reaction upon heating.

Furthermore, the degradation of thiamin, which can be both thermal and enzymatic, is a significant pathway for the formation of the key sulfur-containing furan (B31954) precursor. scielo.br The subsequent reaction of this furanthiol with other degradation products leads to the formation of a diverse array of flavor compounds, including, hypothetically, this compound.

Chemical Synthesis and Derivatization of 3 2 Methyl 3 Furylthio 4 Heptanone

Synthetic Methodologies for the 4-Heptanone (B92745) Moiety

4-Heptanone, also known as dipropyl ketone, serves as the foundational structure onto which the functional furan (B31954) group is attached. Its synthesis can be achieved through various established organic chemistry reactions. General methods for preparing ketones are widely applicable, including the oxidation of corresponding secondary alcohols, hydration of alkynes, and reactions involving carboxylic acid derivatives. orgsyn.org

One classic and effective method involves the ketonization of n-butyric acid. This can be achieved through the pyrolysis of its salts or, as demonstrated in a procedure by Davis and Schultz, by refluxing n-butyric acid with hydrogen-reduced iron powder. orgsyn.org This simple and high-yielding method utilizes readily available starting materials. orgsyn.org Another significant pathway starts from butanol, which can be catalytically converted to 4-heptanone. A method using cerium oxide or doped cerium oxide as a catalyst in a fixed-bed reactor has been developed, showing high selectivity for 4-heptanone. google.com

Other general synthetic strategies for ketones are also applicable. The oxidation of the corresponding secondary alcohol, 4-heptanol, provides a direct route to 4-heptanone. orgsyn.org A two-step sequence that is broadly used for ketone synthesis involves a Grignard reaction to create a secondary alcohol, which is then oxidized to the target ketone. acs.orgrug.nl For instance, the Grignard reaction between a propyl-magnesium halide and butyraldehyde (B50154) would yield 4-heptanol, which can be subsequently oxidized. Additionally, the hydration of an internal alkyne, specifically 3-heptyne, also yields 4-heptanone. orgsyn.org

| Starting Material(s) | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| n-Butyric acid | Hydrogen-reduced iron powder, reflux, then distillation | 4-Heptanone | orgsyn.org |

| Butanol | Cerium oxide (or doped CeO2) catalyst, high temperature (e.g., 420°C) | 4-Heptanone | google.com |

| 4-Heptanol | Oxidizing agent (e.g., sodium dichromate/sulfuric acid) | 4-Heptanone | orgsyn.orgrug.nl |

| 3-Heptyne | Hydration (e.g., acid-catalyzed) | 4-Heptanone | orgsyn.org |

Approaches to Incorporating the 2-Methyl-3-furylthio Group

The introduction of the 2-methyl-3-furylthio group at the C-3 position of the 4-heptanone backbone is a critical step in the synthesis of the target molecule. This transformation is typically achieved via a nucleophilic substitution reaction. The key reagent for this step is 2-methyl-3-furanthiol (B142662) (MFT), an intense, meaty aroma compound. researchgate.netfda.gov

The general strategy involves the generation of the thiolate anion of 2-methyl-3-furanthiol by treating it with a suitable base, such as sodium hydroxide. google.com This potent nucleophile can then displace a leaving group positioned at the alpha-carbon (C-3) of the 4-heptanone molecule. To facilitate this, 4-heptanone must first be converted into a suitable electrophile, commonly an α-haloketone (e.g., 3-bromo-4-heptanone). The reaction of the 2-methyl-3-furylthiolate with the α-haloketone results in the formation of the desired C-S bond, yielding 3-(2-methyl-3-furylthio)-4-heptanone.

The synthesis of the crucial intermediate, 2-methyl-3-furanthiol, can be accomplished through various routes, including patented processes starting from 2-methylfuran. chemicalbook.com It is also known to be formed naturally during food processing through pathways like the Maillard reaction or thiamine (B1217682) degradation. researchgate.net A related synthesis, the preparation of 2-methyl-3-methylthiofuran, is achieved by reacting 2-methyl-3-furanthiol with dimethyl sulfate (B86663) in the presence of sodium hydroxide, illustrating the principle of S-alkylation of the furanthiol. google.com

Synthesis of Structurally Related Thioketones and Furan Derivatives

The synthetic principles used for this compound can be extended to a variety of structurally analogous thioketones and other sulfur-substituted furan derivatives.

This compound is a structural analog where the heptanone backbone is substituted with two methyl groups at positions 2 and 6. thegoodscentscompany.comnih.gov The synthesis would logically follow a parallel pathway to the parent compound. The initial step would be the preparation of the corresponding ketone, 2,6-dimethyl-4-heptanone. This can be achieved through methods analogous to those for 4-heptanone, such as the oxidation of 2,6-dimethyl-4-heptanol. Following the synthesis of the ketone, an α-halogenation at the 3-position would be carried out, followed by a nucleophilic substitution reaction with the sodium salt of 2-methyl-3-furanthiol to install the thioether linkage.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 2,6-Dimethyl-3-[(2-methyl-3-furyl)thio]-4-heptanone | 61295-51-0 | C14H22O2S | 254.39 g/mol |

In this derivative, the core ketone is 5-nonanone, and the thioether linkage is at the C-4 position. nih.govfda.gov The synthetic approach mirrors the previously described methods. The synthesis begins with 5-nonanone. This ketone would then undergo α-halogenation to introduce a leaving group at the C-4 position. The subsequent reaction with the thiolate of 2-methyl-3-furanthiol affords the final product, 4-[(2-methyl-3-furyl)thio]-5-nonanone. nih.govflavscents.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 4-[(2-Methyl-3-furyl)thio]-5-nonanone | 61295-50-9 | C14H22O2S | 254.39 g/mol |

The synthesis of furan rings and their sulfur-containing derivatives is a broad field in heterocyclic chemistry. The Paal-Knorr synthesis is a cornerstone method, allowing for the creation of the furan ring itself from 1,4-dicarbonyl compounds under non-aqueous acidic conditions. pharmaguideline.comyoutube.com

More advanced methods have been developed for creating substituted furans. For instance, polysubstituted furans can be prepared from the reaction of sulfur ylides with acetylenic esters. researchgate.net Another approach involves the cyclization of allenic sulfides to form furan derivatives. researchgate.net The direct functionalization of the furan ring, such as sulfonation using a sulfur trioxide-pyridine complex, is also a viable method to introduce sulfur-containing groups. pharmaguideline.com The synthesis of simpler analogs like 2-methyl-3-methylthiofuran further demonstrates the straightforward S-alkylation of pre-formed furanthiols. google.com These varied synthetic routes provide a versatile toolbox for accessing a wide range of sulfur-substituted furan derivatives for various applications.

Analytical Research Methodologies for 3 2 Methyl 3 Furylthio 4 Heptanone

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 3-(2-Methyl-3-furylthio)-4-heptanone, enabling its isolation from other volatile and non-volatile compounds. The choice of technique depends on the specific analytical goal, such as quantification or volatile profiling.

High-Performance Liquid Chromatography (HPLC) is a viable method for the analysis of this compound. Reverse-phase (RP) HPLC, in particular, has been demonstrated as a suitable technique for its separation. sielc.com A key advantage of HPLC is its scalability, allowing the method to be used for both analytical quantification and preparative separation for isolating impurities. sielc.com

For successful separation, a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, can be employed. sielc.com The mobile phase composition is critical; a typical system consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com When coupling HPLC with mass spectrometry detectors, phosphoric acid is often substituted with a more volatile acid, such as formic acid, to ensure compatibility. sielc.com

Table 1: Example HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid |

| Application | Separation and Quantification, Preparative Isolation |

Data sourced from SIELC Technologies. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster and more efficient separations. This is achieved by using columns packed with smaller particles, typically less than 2 µm in diameter. For the analysis of this compound, UPLC applications can be developed based on existing HPLC methods. sielc.com The use of columns with 3 µm particles provides a pathway to faster UPLC applications, reducing analysis time and solvent consumption while improving resolution and sensitivity. sielc.com

Given that this compound is a volatile compound with a characteristic meaty odor, Gas Chromatography (GC) is an essential tool for its analysis. nih.govthegoodscentscompany.com GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. This technique is indispensable for analyzing the complex mixture of volatiles found in food products, allowing for the isolation of individual aroma compounds like this compound prior to detection and identification. researchgate.netcapes.gov.br In many research applications, GC is coupled with a mass spectrometer to provide definitive identification of the separated compounds. researchgate.net

Spectrometric Approaches for Structural Elucidation and Detection

Spectrometry provides the detailed chemical information necessary for the unambiguous identification and structural analysis of this compound.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the calculation of a compound's molecular weight. For this compound, the computed molecular weight is 226.34 g/mol . nih.gov MS provides high specificity and sensitivity, making it the gold standard for confirming the identity of trace-level flavor compounds. The exact mass of this compound has been computed to be 226.10275099 Da, a value critical for high-resolution mass spectrometry which helps in elemental composition determination. nih.gov

When combined with chromatographic techniques like HPLC or GC, MS becomes a formidable tool for both identification and quantification. sielc.comresearchgate.net For instance, stable isotope dilution assays coupled with GC-MS are employed for the accurate quantification of potent sulfur-containing odorants in meat. capes.gov.br

Table 2: Key Mass Spectrometric Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H18O2S | sielc.com |

| Molecular Weight | 226.34 g/mol | nih.gov |

| Monoisotopic Mass | 226.10275099 Da | nih.gov |

Data sourced from PubChem and SIELC Technologies. sielc.comnih.gov

Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) is a specialized analytical technique that provides a crucial link between instrumental analysis and sensory perception. As a compound with a distinct "roast, meaty odour," the sensory impact of this compound is of primary interest in flavor research. nih.govthegoodscentscompany.com

In a GC-O-MS system, the effluent from the gas chromatograph is split into two streams. One stream is directed to the mass spectrometer for chemical identification, while the other is sent to an olfactometry port where a trained sensory panelist sniffs the eluting compounds and describes their aroma. This dual-detection system allows researchers to directly correlate a specific aroma characteristic with a mass spectrum, confirming which chemical compound is responsible for a particular scent. This technique is invaluable for identifying the most potent, character-impact odorants in complex food systems like cooked meat.

Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The detection and quantification of this compound in intricate biological and food-related samples present a significant analytical challenge. Its inherent volatility, coupled with typically low concentrations and the presence of a multitude of other compounds, necessitates the use of highly sensitive and selective analytical methodologies. Modern analytical chemistry offers a suite of powerful techniques capable of identifying and quantifying this compound at trace levels, thereby enabling a deeper understanding of its role in flavor and aroma chemistry.

The primary challenges in the analysis of this compound lie in its low concentration, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, and its susceptibility to thermal degradation. These characteristics demand analytical techniques that not only offer high sensitivity and selectivity but also employ mild extraction and sample introduction methods to prevent the formation of artifacts.

Gas Chromatography-Olfactometry (GC-O)

In the context of meat flavor analysis, GC-O has been instrumental in identifying potent, sulfur-containing aroma compounds. While direct research singling out this compound is limited, the analysis of related sulfur compounds in cooked meat provides a framework for its potential detection and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the definitive identification and quantification of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, which are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint.

For trace analysis of furan (B31954) derivatives and sulfur compounds in complex matrices like food, headspace solid-phase microextraction (HS-SPME) is a commonly employed sample preparation technique coupled with GC-MS. HS-SPME allows for the extraction and concentration of volatile analytes from the sample's headspace without the need for solvents, minimizing sample manipulation and potential contamination. The choice of fiber coating in SPME is critical for the selective extraction of target analytes.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. In GCxGC, the effluent from the first column is cryo-focused and then rapidly re-injected into a second, shorter column with a different stationary phase. This results in a highly detailed two-dimensional chromatogram, improving the resolution of co-eluting peaks, which is a common issue in the analysis of food aromas. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-MS provides a powerful tool for the analysis of trace compounds in challenging matrices.

Detailed Research Findings

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the analytical methodologies applied to similar furan and sulfur compounds in food matrices provide valuable insights. Research on furan and its derivatives in various food products has established detection and quantification limits using HS-SPME-GC-MS. For instance, in canned food, limits of detection (LODs) for furan derivatives have been reported in the range of 0.002–0.101 ng/g in meat samples, with limits of quantification (LOQs) ranging from 0.007 to 0.337 ng/g. Another study utilizing HS-SPME-GC-MS for furan and its derivatives reported LODs of 0.14–0.78 ng/g and LOQs of 0.51–2.60 ng/g.

The following interactive table summarizes typical analytical parameters and findings for the analysis of related furan and sulfur compounds in complex matrices, which can be extrapolated for the analysis of this compound.

| Analytical Technique | Matrix | Target Analytes | Typical LODs | Typical LOQs | Key Findings |

| HS-SPME-GC-MS/MS | Canned Meat | Furan and derivatives | 0.002–0.101 ng/g | 0.007–0.337 ng/g | Demonstrates high sensitivity for trace level detection. |

| HS-SPME-GC-MS | Various Foods | Furan and derivatives | 0.14–0.78 ng/g | 0.51–2.60 ng/g | Shows good precision and sensitivity across different food types. |

| GC-O | Cooked Meat | Sulfur-containing odorants | Not Applicable | Not Applicable | Essential for identifying key aroma-active compounds. |

| GCxGC-TOF-MS | Roast Beef Aroma | Sulfur compounds | Not specified | Not specified | Provides enhanced separation for complex volatile profiles. |

Biological and Physiological Investigations of 3 2 Methyl 3 Furylthio 4 Heptanone

Organoleptic Properties and Contributions to Flavor Profiles

The sensory characteristics of 3-(2-Methyl-3-furylthio)-4-heptanone make it a valuable ingredient in the flavor industry. Its profile is complex, contributing both potent savory notes and functioning as a versatile enhancer for a range of food products.

This compound is primarily recognized for its strong meaty and roasted flavor profile. nih.govresearchgate.netacs.org At a concentration of 0.10% in propylene (B89431) glycol, it is described as having a roasted and meaty odor. researchgate.net Taste evaluations further confirm its savory qualities; at 0.5 parts per million (ppm), it imparts a meaty, beefy, savory, alliaceous (onion/garlic-like), and slightly roasted taste. nih.gov When the concentration is increased to 1 ppm, the profile is described as meaty, beefy, savory, alliaceous, and surprisingly, tropical fruit-like, highlighting the compound's complexity. nih.gov This dual nature, combining savory and subtle fruity undertones, is a distinguishing feature of its organoleptic profile. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also notes its roast, meaty odor. beilstein-journals.org

| Concentration | Odor Description | Taste Description | Source |

|---|---|---|---|

| @ 1% | Waxy, meaty, savory, metallic with a tropical fruit undertone | - | nih.gov |

| @ 0.10% (in propylene glycol) | Roasted meaty | - | researchgate.net |

| @ 0.5 ppm | - | Meaty, beefy, savory, alliaceous, slightly roasted | nih.gov |

| @ 1 ppm | - | Meaty, beefy, savory, alliaceous, tropical fruit-like | nih.gov |

Beyond its own distinct taste, this compound serves as an effective flavor enhancer. Its utility is not limited to savory applications; its unique structure allows it to modify and deepen a variety of flavor profiles. nih.gov In savory foods, it is used to enhance flavors such as meat (particularly roast beef), onion, gravy, and bacon. nih.gov Concurrently, its tropical fruit undertone enables it to deepen and enrich the profiles of guava, passion fruit, and papaya. nih.gov This versatility makes it a valuable tool for food scientists and flavorists aiming to create more complex and impactful taste experiences. The Flavor and Extract Manufacturers Association (FEMA) classifies its flavor profile broadly as "savory". beilstein-journals.org

Biochemical Interactions and Antioxidant Activities

While direct studies on the biochemical interactions of this compound are limited, its reactivity can be inferred from the behavior of its constituent parts: the 2-methyl-3-furylthio moiety and the parent thiol, 2-methyl-3-furanthiol (B142662) (MFT).

The reactivity of this compound is largely dictated by the thioether bond and the furan (B31954) ring. The parent compound, MFT, is a thiol and, as a strong nucleophile, readily reacts with hydrogen peroxide (H2O2) and various electrophiles like carbonyl compounds. researchgate.netresearchgate.net However, in this compound, the sulfur atom is part of a thioether linkage, which is generally less nucleophilic than a free thiol group. wikipedia.org

In biological systems, thioethers are known to undergo oxidation. This metabolic process is predominantly catalyzed by cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzymes. nih.gov These enzymes can oxidize the sulfur atom, converting the thioether into a sulfoxide (B87167) and subsequently to a sulfone. beilstein-journals.org The furan ring itself is also susceptible to metabolic reactions. P450 enzymes can catalyze the oxidation of the furan ring, potentially leading to the formation of reactive intermediates like epoxides or unsaturated dicarbonyls (enediones), which can then interact with cellular components. nih.gov

The antioxidant potential of this compound stems from both the furan and thioether components. The parent thiol, MFT, is known to have good antioxidant activity and can protect against lipid peroxidation. researchgate.net Thiols are recognized for their role in protecting cell membranes from oxidative damage. researchgate.net

While the thioether in this compound is less active as a primary radical scavenger than a thiol, it can function as a secondary antioxidant. nih.gov Thioethers are capable of decomposing hydrogen peroxide, which helps to mitigate oxidative stress. nih.gov Furthermore, studies on related structures show that furan derivatives possess anti-inflammatory and antimicrobial properties, and certain catechol thioethers are effective antioxidants that can protect DNA and lipids from various radical species. nih.govnih.gov The combination of the furan ring and the thioether group suggests that this compound may contribute to antioxidant processes by scavenging certain radicals and preventing the propagation of oxidative damage. acs.orgnih.gov

In Vivo Studies and Metabolic Pathways

Direct in vivo studies and defined metabolic pathways for this compound have not been specifically published. However, a plausible metabolic fate can be proposed based on the known metabolism of thioethers and furan derivatives. nih.govnih.gov

Upon ingestion, the compound would be subject to metabolism primarily by cytochrome P450 enzymes in the liver. nih.govnih.gov A major metabolic route for xenobiotics containing a thioether group is oxidation of the sulfur atom. nih.gov This would lead to the formation of 3-(2-methyl-3-furylsulfinyl)-4-heptanone (the sulfoxide) and further to 3-(2-methyl-3-furylsulfonyl)-4-heptanone (the sulfone). beilstein-journals.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyl-3-furanthiol (MFT) |

| Hydrogen peroxide |

| Sulfoxide |

| Sulfone |

| 3-(2-methyl-3-furylsulfinyl)-4-heptanone |

| 3-(2-methyl-3-furylsulfonyl)-4-heptanone |

| 4-Heptanone (B92745) |

Identification of Metabolites

Data regarding the specific metabolites of this compound are not publicly available. A comprehensive evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted the absence of metabolic data for this and related sulfur-substituted furan derivatives. inchem.org The Human Metabolome Database (HMDB) also indicates that information on the metabolic pathways for this compound is not available. hmdb.ca

While research has been conducted on structurally similar compounds, such as 2-methyl-3-furanthiol (MFT), the direct metabolic products of this compound have not been identified in published studies. nih.gov

Table 1: Metabolites of this compound

| Metabolite Name | Identification Status |

|---|

Pathways of Biotransformation

The specific biotransformation pathways for this compound are currently unknown. inchem.org According to a report from the Joint FAO/WHO Expert Committee on Food Additives (JECFA), no data were available on the absorption, distribution, metabolism, and elimination of this flavoring agent. inchem.org The report speculates that due to the presence of a reactive divalent sulfur atom, the compound is likely metabolized via reactions involving this sulfur, similar to other heteroaromatic ring systems with sulfur side-chains. inchem.org However, without specific studies, the exact metabolic fate remains undetermined. inchem.org

Databases such as the Human Metabolome Database also report that the metabolic pathways for this compound have not been established. hmdb.ca

Table 2: Biotransformation Pathways of this compound

| Pathway | Status |

|---|

Compound Names Mentioned

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

Toxicological Assessments and Safety Evaluations of 3 2 Methyl 3 Furylthio 4 Heptanone

Historical Toxicological Evaluations by International Bodies

The safety of 3-(2-Methyl-3-furylthio)-4-heptanone has been reviewed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and subsequently considered by the European Food Safety Authority (EFSA).

Interactive Data Table: Historical Evaluations by International Bodies

| Evaluating Body | Meeting/Publication | Year | Conclusion |

| JECFA | 59th Meeting | 2002 | No safety concern at current levels of intake. inchem.org |

| JECFA | 69th Meeting | 2008 | Re-evaluation of furan-substituted compounds. fao.orgnih.gov |

| EFSA | FGE.67 and revisions | 2010-2021 | Concurred with JECFA's "no safety concern" conclusion. europa.eunih.goveuropa.eu |

No-Observed-Effect Level (NOEL) Determinations in Animal Models

The determination of a No-Observed-Effect Level (NOEL) from animal studies is a cornerstone of safety assessments for food additives.

Specific 90-day dietary toxicity studies on this compound in rodents have not been detailed in the publicly available evaluation reports. The safety assessment of this flavoring agent has largely relied on data from structurally related compounds.

In the absence of a specific 90-day study for this compound, regulatory bodies have utilized the toxicological data of a closely related substance, 2-methyl-3-furanthiol (B142662) (FEMA No. 3188), to establish a safe level of intake. inchem.org A 90-day dietary study conducted on rats for 2-methyl-3-furanthiol established a No-Observed-Effect Level (NOEL) of 5 mg/kg of body weight per day. inchem.orgthegoodscentscompany.com

This NOEL was considered protective for the entire group of sulfur-substituted furan (B31954) derivatives evaluated by JECFA, including this compound, due to their structural and metabolic similarities. inchem.org The estimated daily intake of this compound was found to be significantly lower than this NOEL, providing a large margin of safety. inchem.org

Interactive Data Table: Comparative NOEL Data

| Structurally Related Compound | Study Type | Animal Model | NOEL | Reference |

| 2-Methyl-3-furanthiol | 90-Day Dietary Study | Rat | 5 mg/kg bw/day | inchem.orgthegoodscentscompany.com |

Regulatory Status and Implications for Research and Development (e.g., GRAS Status)

The toxicological evaluations have direct implications for the regulatory status and use of this compound in food products.

The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS), assigning it FEMA number 3570. inchem.orgnih.govfemaflavor.org This GRAS status is a critical determinant for its use in the United States, indicating that it is considered safe by experts under the conditions of its intended use. nih.govfemaflavor.org

The U.S. Food and Drug Administration (FDA) lists 3-((2-Methyl-3-furyl)thio)-4-heptanone as a flavoring agent or adjuvant in its "Substances Added to Food" inventory. nih.gov The positive evaluations by JECFA and the concurrence by EFSA further solidify its standing as a safe flavoring ingredient on an international level. inchem.orgeuropa.eu

This established safety profile and favorable regulatory status provide a solid foundation for its continued use in the food industry and for any future research and development of new food products incorporating this flavoring agent. The GRAS status, in particular, streamlines the process for its application in foods without the need for pre-market approval that would be required for a new food additive.

Structure Activity Relationships and Analog Development for 3 2 Methyl 3 Furylthio 4 Heptanone Derivatives

Comparative Analysis of Thiofuranone Derivatives and Their Biological Activities

The biological and sensory activities of furanone derivatives are significantly influenced by their structural features. The presence of a sulfur atom, as seen in 3-(2-Methyl-3-furylthio)-4-heptanone, is a critical determinant of its characteristic meaty and roasted aroma. researchgate.net Comparative studies on various thiofuranone derivatives reveal key structural motifs that govern their activity.

A significant area of research for furanone derivatives is in the inhibition of quorum sensing (QS), a cell-to-cell communication mechanism in bacteria. nih.gov Analogs of furanones, dihydropyrrolones, and thiophenones have been investigated as potential QS inhibitors. nih.gov The variation in the heterocyclic ring system (furanone vs. thiophenone) and the nature of substituents play a crucial role in determining their efficacy as antimicrobial agents. researchgate.netnih.gov

One important modification to the thioether linkage in compounds like this compound is its oxidation to the corresponding sulfone. The synthesis of chiral 2(5H)-furanone sulfones has been reported, and these compounds exhibit notable biological activities. nih.gov For instance, certain sulfone derivatives of 2(5H)-furanone have shown significant antimicrobial activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov A comparative analysis of thioethers and their corresponding sulfones often reveals differences in their biological profiles, which can be attributed to the change in the electronic and steric properties of the sulfur-containing functional group. nih.govnih.gov

The table below summarizes the biological activities of different classes of thiofuranone derivatives, highlighting the impact of structural modifications.

| Derivative Class | Key Structural Features | Observed Biological/Sensory Activity |

| Furanone Thioethers | Furan (B31954) ring with a thioether linkage | Meaty, roasted aromas; potential quorum sensing inhibition. researchgate.netnih.gov |

| Furanone Sulfones | Furan ring with a sulfone linkage | Enhanced antimicrobial activity against certain bacterial strains. nih.gov |

| Thiophenones | Thiophene ring instead of a furan ring | Investigated as quorum sensing inhibitors. researchgate.netnih.gov |

| Halogenated Furanones | Halogen substituents on the furanone ring | Potent quorum sensing inhibitors. ucc.ie |

These comparative analyses underscore the importance of the heterocyclic core, the nature of the sulfur linkage, and the substituents on the ring in dictating the biological and sensory properties of these compounds.

Design and Synthesis of Novel Analogs with Modified Functional Properties

The design and synthesis of novel analogs of this compound are driven by the desire to modulate its flavor profile or enhance its biological activity. Synthetic strategies can be devised to modify three key regions of the molecule: the furan ring, the thioether linkage, and the heptanone backbone.

Modification of the Thioether Linkage: A key functional modification is the oxidation of the thioether to a sulfoxide (B87167) or a sulfone. This transformation can be readily achieved using oxidizing agents like hydrogen peroxide in acetic acid. nih.gov The resulting sulfones often exhibit different biological activities compared to their thioether precursors. nih.gov This is a valuable strategy for developing analogs with potentially new or enhanced functional properties. The synthesis of chiral 2(5H)-furanone sulfones has demonstrated the feasibility of this approach. nih.gov

A general synthetic scheme for producing analogs could involve the reaction of a suitably substituted furanthiol with an α-haloketone. By varying both the furanthiol and the α-haloketone, a library of analogs can be generated.

The table below outlines potential synthetic strategies for generating novel analogs of this compound.

| Target Modification | Synthetic Strategy | Potential Outcome |

| Furan Ring Substitution | Utilize substituted furan precursors in the synthesis of the furanthiol. | Altered flavor profile and biological activity. |

| Thioether Oxidation | Oxidation of the parent thioether to the corresponding sulfoxide or sulfone. | Enhanced or different biological activities, such as increased antimicrobial efficacy. nih.gov |

| Alkyl Chain Variation | Employ different α-haloketones with varying alkyl chain lengths in the coupling reaction. | Modified lipophilicity, potentially affecting biological membrane permeability and flavor perception. |

| Heterocycle Replacement | Replace the furan ring with other heterocycles like thiophene. | Creation of entirely new classes of compounds with distinct properties. researchgate.netnih.gov |

The rational design of these analogs, guided by the principles of SAR, allows for a targeted approach to developing compounds with desired functional properties.

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding and predicting the properties of molecules like this compound and its derivatives. These methods are particularly valuable in the fields of flavor chemistry and drug discovery, where they can guide the synthesis of new compounds with enhanced activities. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or sensory activity. nih.gov For flavor compounds, QSAR can be used to predict sensory attributes such as odor thresholds and flavor profiles. nih.gov In the context of furan derivatives, studies have shown that descriptors related to the number of sulfur atoms, molecular shape, and information content are significant in distinguishing between different aroma impressions, such as "meaty" and "fruity". researchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of compounds with known activities (e.g., flavor intensity, biological potency) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound and its analogs, a QSAR study could elucidate the key structural features that determine its characteristic flavor. For example, a model might reveal the optimal alkyl chain length or the ideal electronic properties of the furan ring for a desired meaty flavor.

Computational modeling can also be used to simulate the interaction of these compounds with biological targets, such as olfactory receptors or enzymes. nih.govresearchgate.net Molecular docking studies, for instance, can predict the binding mode and affinity of a ligand to a receptor, providing insights into the molecular basis of its activity. nih.gov This information is invaluable for the rational design of new analogs with improved properties. nih.gov

The table below presents key computational descriptors and their potential relevance to the properties of this compound and its analogs.

| Descriptor Class | Example Descriptors | Potential Relevance |

| Constitutional | Molecular Weight, Number of Sulfur Atoms | Basic properties influencing transport and aroma perception. researchgate.net |

| Topological | Connectivity Indices, Shape Indices | Describes molecular branching and shape, important for receptor binding. researchgate.net |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule, influencing interactions with binding sites. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and reactivity of the molecule, affecting intermolecular forces. |

By integrating computational modeling and QSAR with experimental synthesis and testing, a more efficient and informed approach to the development of novel thiofuranone derivatives can be achieved.

Emerging Research Frontiers and Future Directions for 3 2 Methyl 3 Furylthio 4 Heptanone

Investigation into Novel Formation Pathways and Precursors

The formation of 3-(2-Methyl-3-furylthio)-4-heptanone is intrinsically linked to its key precursor, 2-methyl-3-furanthiol (B142662) (MFT), a potent aroma compound responsible for the characteristic scent of cooked meat. researchgate.nettandfonline.comresearchgate.net Future research is focused on elucidating the intricate reaction networks that lead to its formation.

The primary known pathway for MFT generation is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. researchgate.netresearchgate.net Specifically, the interaction between the sulfur-containing amino acid cysteine and carbohydrates like ribose is a major route. nih.govtandfonline.com Thiamin degradation and various enzymatic reactions are also recognized as significant formation pathways for MFT. researchgate.nettandfonline.com

A key research frontier is understanding the subsequent reactions of the highly unstable MFT with other components within a complex food matrix. researchgate.net The formation of this compound occurs when MFT reacts with precursors of 4-heptanone (B92745). The investigation into these secondary reactions and the identification of less common or previously unknown precursors for both the furanthiol and the heptanone moieties are active areas of study. Isotope labeling studies, for instance, have been used to trace the origins of the sulfur and carbon atoms in MFT, revealing complex contributions from both cysteine and sugars. nih.govfao.org Deepening this line of inquiry will allow for a more precise manipulation of flavor generation in processed foods.

Advanced Analytical Approaches for Complex System Characterization

The accurate characterization and quantification of this compound in complex systems like food present a significant analytical challenge. Current research is moving beyond traditional methods to embrace more sophisticated and sensitive techniques.

Standard methods often involve gas chromatography coupled with mass spectrometry (GC-MS). nih.gov However, to achieve higher resolution and faster analysis times, ultra-high-performance liquid chromatography (UPLC) is an emerging alternative. Furthermore, given that this compound is a chiral molecule, existing as a mixture of stereoisomers, a critical frontier is the development of methods for chiral separation. nih.gov Enantioselective gas chromatography is a prominent tool for this, enabling the determination of the specific configurations of chiral volatiles. nih.gov Supercritical fluid chromatography (SFC) represents another advanced technique, offering efficient chiral purification without the need for complex trapping of volatile compounds and using non-toxic mobile phases like CO2 and ethanol, which is advantageous for food-related compounds. waters.com

Future approaches will likely involve a combination of these high-resolution separation techniques with advanced detection methods to handle the complexity of food matrices and the often trace-level concentrations of this potent aroma compound. researchgate.netexplorationpub.com

| Technique | Application Focus | Future Direction/Advantage |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Standard identification and quantification of volatile compounds. nih.gov | Coupling with olfactometry (GC-O) for correlating chemical identity with specific aroma notes. |

| Ultra-High-Performance Liquid Chromatography (UPLC) | High-throughput analysis with increased resolution and speed. | Optimization for faster separation of complex flavor extracts. |

| Enantioselective (Chiral) GC | Separation and quantification of individual stereoisomers. nih.gov | Understanding the sensory and biological role of each specific enantiomer. |

| Supercritical Fluid Chromatography (SFC) | Preparative-scale chiral purification of volatile compounds. waters.com | Green, non-toxic purification for creating enantiopure standards for sensory and biological testing. waters.com |

| Advanced Biosensors and Nanosensors | Rapid, real-time monitoring of antioxidants and other compounds. nih.gov | Development of specific sensors for in-situ detection of furanthiols during food processing. |

Exploration of Undiscovered Biological Roles beyond Flavor

While its role in flavor is well-established, an exciting research frontier is the exploration of potential biological activities of this compound. This inquiry is largely propelled by studies on its precursor, MFT, and other related sulfur compounds.

Thiols are recognized as playing a crucial role in protecting cellular membranes from oxidative damage. researchgate.netresearchgate.net Research has demonstrated that MFT possesses significant antioxidant activity, capable of scavenging free radicals and protecting against lipid peroxidation. researchgate.netresearchgate.net Studies have shown that some thiol compounds can protect microsomal proteins from damage by prooxidant systems. researchgate.net This raises the question of whether this compound retains or modifies these antioxidant properties.

Furthermore, the metabolism of furan-containing compounds is an area of active investigation. nih.govnih.gov The metabolic activation of 2-methylfuran, a related compound, is known to produce reactive intermediates. acs.org Studies on MFT have also explored its metabolism in rat liver models. researchgate.net Future research could focus on the in vivo metabolic fate of this compound to understand its biotransformation and determine if its metabolites possess any biological or toxicological effects. The Maillard reaction, which produces the precursors, has also been shown to improve the antioxidant and antimicrobial properties of food hydrolysates, suggesting a broad potential for bioactivity in its products. nih.gov

Sustainable Synthesis and Green Chemistry Methodologies

The industrial synthesis of flavor compounds is increasingly under scrutiny for its environmental impact, pushing research towards more sustainable and "green" methodologies. Future directions for the synthesis of this compound will likely focus on renewable feedstocks and more efficient, waste-reducing processes.

Current synthetic chemistry is exploring several green approaches applicable to the furan (B31954) and ketone moieties of the target molecule:

Bio-derived Precursors : Research into the isolation of furanic compounds from natural sources like plants, fungi, and bacteria is growing. mdpi.com Utilizing biomass as a renewable feedstock for producing furan derivatives is a key goal of sustainable chemistry. nih.gov

Green Catalysis : Traditional oxidation reactions often use harsh reagents. Modern approaches focus on using molecular oxygen or hydrogen peroxide as benign oxidants. researchgate.netresearchgate.net The development of novel catalysts, such as those based on polyoxometalates (POMs) or photocatalysis using visible light and water as a solvent, offers highly selective and environmentally friendly routes to ketones and other intermediates. yedarnd.cominnoget.comchemistryviews.org

Process Intensification : Moving from traditional batch reactors to continuous flow processes can significantly reduce energy consumption, waste, and CO2 emissions, while improving efficiency.

| Green Chemistry Approach | Principle | Relevance to this compound |

|---|---|---|

| Renewable Feedstocks | Using biomass (e.g., carbohydrates from plants) instead of petrochemical sources. innoget.com | Developing pathways to synthesize the furan ring and heptanone backbone from bio-derived materials. mdpi.comnih.gov |

| Benign Oxidants | Employing O2 or H2O2 as the oxidizing agent, with water as the only byproduct. researchgate.net | Replacing traditional, hazardous oxidizing agents in the synthesis of the 4-heptanone precursor. |

| Advanced Catalysis | Using efficient and recyclable catalysts (e.g., POMs, photocatalysts) to drive reactions under mild conditions. yedarnd.comchemistryviews.org | Enabling selective oxidation and condensation reactions with lower energy input and higher atom economy. |

| Continuous Flow Processing | Switching from large batch reactors to smaller, continuous systems. | Improving reaction control, reducing waste, and lowering the overall environmental footprint of the synthesis. |

Integration of Omics Technologies in Mechanistic Studies

To unravel the complex mechanisms of formation and potential biological effects of this compound, researchers are turning to "omics" technologies. These high-throughput analytical approaches provide a holistic view of molecular systems.

Metabolomics, the comprehensive study of small molecules (metabolites), is particularly powerful for this application. frontiersin.orgsci-hub.ruresearchgate.net In food science, metabolomics can be used to:

Track Flavor Formation : By analyzing all metabolites in a system, researchers can track the transformation of precursor compounds (like sugars and amino acids) into key flavor molecules during processing. mdpi.comoup.com This provides a detailed map of the Maillard reaction and other formation pathways.

Elucidate Bioactivity : When investigating biological effects, metabolomics can reveal the full spectrum of metabolic products of this compound in a biological system (e.g., in cell cultures or animal models). nih.gov This offers crucial insights into its biotransformation and potential mechanisms of action, moving beyond the study of single metabolites. nih.gov

Enhance Quality Control : A metabolomic fingerprint can serve as a detailed snapshot of a food product's quality and composition. oup.com

Future research will likely see the integration of metabolomics with other omics fields, such as proteomics and transcriptomics, to build a complete systems-level understanding of how this flavor compound is formed and how it interacts with biological systems.

Q & A

Q. What are the established synthetic routes for 3-(2-Methyl-3-furylthio)-4-heptanone, and how can its structural integrity be validated?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous thioether-containing ketones (e.g., 3-((2-methyl-3-furyl)thio)-2,6-dimethyl-4-heptanone) suggest a nucleophilic substitution or thiol-ketone coupling strategy. For example, reacting a furylthiol derivative with a pre-functionalized heptanone precursor (e.g., halogenated at position 3) in the presence of a base like NaH or K₂CO₃ could yield the target compound . Structural validation requires 1H/13C NMR to confirm the thioether linkage (δ ~2.5–3.5 ppm for SCH₂) and ketone carbonyl (δ ~200–220 ppm in 13C NMR). GC-MS (e.g., NIST-standardized methods ) and FT-IR (C=O stretch ~1700 cm⁻¹) further corroborate purity and functional groups.

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Methodological Answer : Key properties include logP (lipophilicity), vapor pressure , and solubility , which influence bioavailability and reactivity. Computational tools (e.g., Crippen or Joback methods ) estimate logP based on fragment contributions. Experimentally, HPLC retention time under reversed-phase conditions correlates with logP. DSC/TGA determines thermal stability (melting/boiling points), while UV-Vis spectroscopy identifies π→π* transitions in the furyl moiety (~250–300 nm). For vapor pressure, headspace gas chromatography quantifies volatility under controlled temperatures .

Advanced Research Questions

Q. How does this compound interact with biological systems, particularly in stress-response pathways?

- Methodological Answer : Evidence from structurally related ketones (e.g., 4-heptanone) in C. elegans reveals activation of DAF-16 (FOXO transcription factor) and SKN-1 (oxidative stress regulator), leading to nuclear translocation and altered gene expression . To study this compound, use transgenic C. elegans strains (e.g., TJ356 for DAF-16::GFP or LD1 for SKN-1::GFP). Expose synchronized L4 larvae to sublethal doses and quantify fluorescence localization via confocal microscopy . Parallel RNA-seq identifies downstream targets (e.g., gst-4, sod-3) to map stress-response modulation.

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., nematicidal efficacy vs. oxidative stress outcomes)?

- Methodological Answer : Contradictions may arise from differences in experimental design (e.g., dosage, exposure time, or model systems). For example, 4-heptanone alone suppresses sod-3 (encoding superoxide dismutase) but upregulates gst-4 (glutathione transferase), while mixtures (e.g., SVM) show divergent effects . Address this by:

- Standardizing exposure protocols (e.g., static vs. dynamic volatilization).

- Including isogenic mutant controls (e.g., daf-16 null mutants) to isolate pathway-specific effects.

- Using metabolomics (LC-MS) to track reactive oxygen species (ROS) and glutathione levels, linking bioactivity to redox state.

Q. What strategies improve synthetic yield and scalability of this compound?

- Methodological Answer : Low yields (~7%) in analogous syntheses (e.g., 3-ethyl-4-heptanone ) highlight challenges in steric hindrance and side reactions. Optimize by:

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolate nucleophilicity in biphasic systems.

- Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Purifying via simulated moving bed chromatography (SMB) for scalable separation of thioether byproducts.

Methodological Considerations Table

| Research Aspect | Key Technique | Evidence Reference |

|---|---|---|

| Synthesis | Thiol-ketone coupling | |

| Structural ID | NMR/GC-MS | |

| Bioactivity | C. elegans mutants | |

| Oxidative Stress | RNA-seq/LC-MS |

Notes for Rigorous Research Design

- Dose-Response Curves : Use probit analysis to calculate LC₅₀ values for nematicidal activity.

- Negative Controls : Include solvent-only treatments (e.g., DMSO or THF) to rule out carrier effects.

- Replicates : Minimum triplicate runs for synthetic yields and biological assays (n ≥ 30 for C. elegans studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.